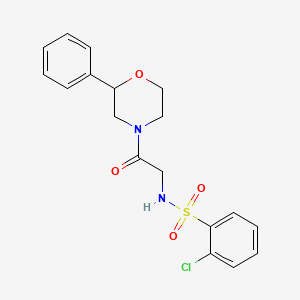
5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .
Synthesis Analysis
Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The disadvantages associated with metal-catalyzed reactions include high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .
Aplicaciones Científicas De Investigación
Anticancer Agent for Melanoma
This compound has shown promise as an anticancer agent, particularly against melanoma. A study has demonstrated that derivatives of this compound exhibit potent activities against melanoma cell lines. The compound was part of a series that was synthesized and evaluated for its cytotoxic effects, showing broad-spectrum activity against various cancer cell lines, including melanoma .
Targeted Nano-Emulgel Conjugate for Cellular Permeability
The compound’s derivatives have been used to develop a targeted nano-emulgel conjugate to improve cellular permeability. This approach aims to enhance the effectiveness of anticancer medications by facilitating better drug delivery to cancer cells .
Antifibrotic Activities
Research indicates that the compound has significant antifibrotic activities. In vitro studies have shown that synthesized molecules of this compound exhibit better antifibrotic activities than traditional treatments like 5-FU, suggesting potential applications in treating fibrotic diseases .
Broad Spectrum Anticancer Activity
The compound has been found to have broad-spectrum anticancer activity against several cancer cell lines, including hepatocellular carcinoma, cervical adenocarcinoma, breast carcinoma, colorectal adenocarcinoma, and colon adenocarcinoma. This highlights its potential as a versatile anticancer agent .
Improved Drug Formulations
The compound’s derivatives can be used to create improved drug formulations. For instance, nanoemulgel was developed for the most potent derivative, which increased its potency against cancer cell lines, demonstrating the compound’s role in enhancing drug efficacy .
Research Tool in Cancer Pharmacology
Due to its varied effects on different cancer cell lines, the compound can serve as a valuable research tool in cancer pharmacology. It can help in understanding the mechanisms of action of anticancer drugs and in the development of new therapeutic strategies .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-9-11(8-20-24-9)14(23)19-6-7-22-12-5-3-2-4-10(12)13(21-22)15(16,17)18/h8H,2-7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBSVFQZCPLRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2859468.png)
![2-chloro-6-fluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2859469.png)

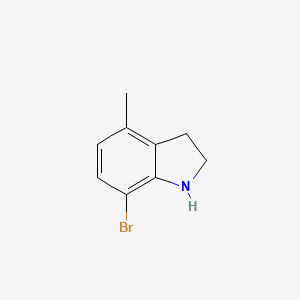
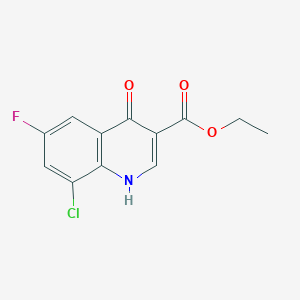
![ethyl 2-({[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2859474.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)
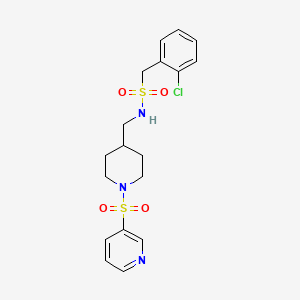
![8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2859479.png)
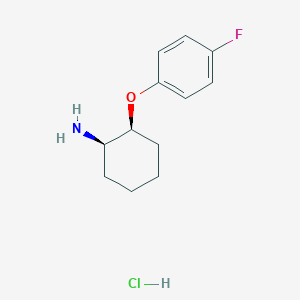
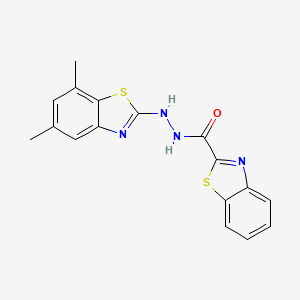

![N-(4-bromophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2859489.png)
